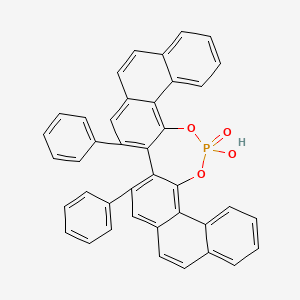

(R)-(-)-VAPOL hydrogenphosphate

Vue d'ensemble

Description

Applications De Recherche Scientifique

1. Synthesis and Catalysis

(R)-(-)-VAPOL hydrogenphosphate is prominently used in the synthesis of various organic compounds. It has been utilized in gram-scale synthesis due to its efficiency and high yields with commercially available materials (Desai et al., 2010). Additionally, it is employed in highly enantioselective synthesis processes, such as the desymmetrization of meso-aziridines to produce beta-(N-acylamino)phenylthioethers (Della Sala & Lattanzi, 2009).

2. NMR Sensing and Analysis

This compound has been proposed as a promising chiral solvating agent for distinguishing and quantifying enantiomeric forms of amines and acids. Its application in NMR (nuclear magnetic resonance) analysis facilitates chiral discrimination and accurate enantiomeric excess analysis, which is significant in pharmaceuticals and modern chemistry (Prasad, Mogurampelly & Chaudhari, 2020).

3. Understanding Chemical Mechanisms

Studies have been conducted to understand the true catalyst in specific chemical reactions, such as the desymmetrization of meso-aziridines. These studies revealed the presence of metal phosphate impurities in synthetic samples of VAPOL hydrogenphosphate, influencing the reaction outcomes (Sala, 2013).

4. Agricultural Applications

The interaction of rock phosphate with microorganisms, such as Bradyrhizobium and phosphate-solubilizing microbes, has been investigated. This research offers insights into how phosphate and microbial interactions can enhance soil quality and agricultural productivity (Singh & Singh, 1993).

5. Catalytic Asymmetric Reactions

(R)-(-)-VAPOL hydrogenphosphate has been applied in the development of new catalytic methods, such as the catalytic asymmetric aza-Darzens reaction. This involves the synthesis of aziridines, contributing to the advancement in methods for building chirality and complexity in molecular structures (Larson et al., 2011).

Propriétés

IUPAC Name |

17-hydroxy-3,31-diphenyl-16,18-dioxa-17λ5-phosphaheptacyclo[17.12.0.02,15.05,14.08,13.020,29.021,26]hentriaconta-1(31),2,4,6,8,10,12,14,19,21,23,25,27,29-tetradecaene 17-oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H25O4P/c41-45(42)43-39-35-29(21-19-27-15-7-9-17-31(27)35)23-33(25-11-3-1-4-12-25)37(39)38-34(26-13-5-2-6-14-26)24-30-22-20-28-16-8-10-18-32(28)36(30)40(38)44-45/h1-24H,(H,41,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIJNEDTUDPMNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C4=C(C=C5C=CC6=CC=CC=C6C5=C4OP(=O)(OC3=C7C(=C2)C=CC8=CC=CC=C87)O)C9=CC=CC=C9 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H25O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(-)-VAPOL hydrogenphosphate | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-N-[(dimethylamino)methylene]-5-phenyl-2,4-pentadienamide](/img/structure/B2570445.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-bromophenyl)methanone](/img/structure/B2570447.png)

![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate](/img/structure/B2570448.png)

![2-(2-fluorobenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2570453.png)

![N-(3-acetyl-10-methyl-6-{[2-(methylethoxy)phenyl]methyl}-7-oxospiro[1,3,4-thia diazoline-2,3'-indoline]-5-yl)acetamide](/img/structure/B2570459.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2570461.png)

methanone](/img/structure/B2570462.png)

![(2Z)-6-chloro-2-[(4-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2570466.png)